(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a furan ring, an acryloyl group, a piperidin ring, and a phenylbutanamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The furan ring and phenyl ring would contribute to the compound’s aromaticity, while the acryloyl and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The acryloyl group could participate in addition reactions, the amide group could undergo hydrolysis or reduction, and the furan ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
PET Imaging of Microglia
A notable application of compounds similar to "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylbutanamide" is in the development of PET radiotracers for neuroimaging. For instance, [11C]CPPC, a compound with structural similarities, specifically targets the CSF1R on microglia, a type of glial cell in the brain that becomes activated in response to injury or disease. This targeting allows for the non-invasive imaging of microglia in various neuropsychiatric disorders, aiding in the understanding and treatment of conditions like Alzheimer's disease, Parkinson's disease, and traumatic brain injury. The ability to visualize microglial activity in vivo is crucial for advancing our knowledge of neuroinflammation and its role in central nervous system disorders (Horti et al., 2019).
Synthesis and Characterization of Novel Compounds
In the realm of chemical synthesis, compounds like "this compound" serve as precursors or intermediates in the creation of a variety of pharmacologically active derivatives. For example, research into 1,4-Dihydropyridines, a class of compounds known for their cardiovascular benefits, involves the synthesis and characterization of new derivatives with potential therapeutic applications. These synthetic pathways often include the condensation of acrylamide derivatives with other chemical entities, leading to compounds with antimicrobial activities or other pharmacological properties (Joshi, 2015).
Antimicrobial and Antipsychotic Potential
Further applications of these compounds are found in the development of new antimicrobial and antipsychotic agents. The structural features of these compounds, such as the furan ring and the piperidine moiety, contribute to their biological activity. Studies have demonstrated that derivatives of acrylamide compounds can exhibit significant antimicrobial properties, highlighting their potential in combating infectious diseases. Additionally, their application in creating new antipsychotic drugs is under exploration, focusing on their interaction with various neurotransmitter receptors (Hartmann & Batzl, 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-2-21(19-7-4-3-5-8-19)23(27)24-17-18-12-14-25(15-13-18)22(26)11-10-20-9-6-16-28-20/h3-11,16,18,21H,2,12-15,17H2,1H3,(H,24,27)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMPWNADAINFBB-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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